Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride
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Overview
Description
Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with butoxy, methoxy, and butylaminoethyl ester groups, and is typically found in its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the butoxy and methoxy groups through etherification reactions. The butylaminoethyl ester group is then introduced via an esterification reaction, and the final product is obtained by converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of reagents, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-methoxy-, ethyl ester
- Benzoic acid, 2-methoxy-, methyl ester
- Benzoic acid, ethyl ester
Comparison
Compared to similar compounds, benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy and butylaminoethyl ester groups differentiates it from simpler benzoic acid derivatives, potentially enhancing its reactivity and interaction with biological targets.
Properties
CAS No. |
22684-78-2 |
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Molecular Formula |
C18H30ClNO4 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-butylazanium;chloride |
InChI |
InChI=1S/C18H29NO4.ClH/c1-4-6-11-19-12-14-23-18(20)15-9-8-10-16(21-3)17(15)22-13-7-5-2;/h8-10,19H,4-7,11-14H2,1-3H3;1H |
InChI Key |
MBGTZOAOUKGRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]CCOC(=O)C1=C(C(=CC=C1)OC)OCCCC.[Cl-] |
Origin of Product |
United States |
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